molecular formula C7H6FNO2 B1341858 5-Fluoro-1,3-benzodioxol-4-amine CAS No. 492444-04-9

5-Fluoro-1,3-benzodioxol-4-amine

Cat. No.: B1341858
CAS No.: 492444-04-9
M. Wt: 155.13 g/mol
InChI Key: HXEMSUWXUXWSHQ-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzodioxol-4-amine is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-1,3-benzodioxol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-1,3-benzodioxol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1,3-benzodioxol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEMSUWXUXWSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591905
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-04-9
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2H-1,3-benzodioxol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Navigating the Synthesis and Application of 5-Fluoro-1,3-benzodioxol-4-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-1,3-benzodioxol-4-amine (CAS Number: 492444-04-9), a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates information on its chemical properties, proposes synthetic and analytical methodologies based on established principles for related compounds, and explores its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated benzodioxoles in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Benzodioxoles

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for modulating various physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-benzodioxole scaffold, a privileged structure found in numerous natural products and pharmaceuticals, offers a rigid framework that can be strategically functionalized.

5-Fluoro-1,3-benzodioxol-4-amine combines these two key features, presenting a valuable synthon for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom and the amino group on the benzodioxole ring system opens up a wide array of possibilities for creating diverse chemical libraries for screening against various biological targets. Derivatives of the benzodioxole structure have shown promise in developing compounds with a range of biological activities, including antitumor and antimicrobial properties.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Fluoro-1,3-benzodioxol-4-amine is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 492444-04-9Internal Data
Molecular Formula C₇H₆FNO₂Internal Data
Molecular Weight 155.13 g/mol Internal Data
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.Internal Data

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis starting from a commercially available benzodioxole derivative.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction A 1,3-Benzodioxole B 5-Nitro-1,3-benzodioxole A->B HNO₃ / H₂SO₄ C 5-Nitro-1,3-benzodioxole D 4-Fluoro-5-nitro-1,3-benzodioxole C->D Electrophilic Fluorinating Agent (e.g., Selectfluor®) E 4-Fluoro-5-nitro-1,3-benzodioxole F 5-Fluoro-1,3-benzodioxol-4-amine E->F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for 5-Fluoro-1,3-benzodioxol-4-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,3-Benzodioxole

  • To a stirred solution of 1,3-benzodioxole in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Nitro-1,3-benzodioxole.

Step 2: Electrophilic Fluorination

  • Dissolve 5-Nitro-1,3-benzodioxole in a suitable solvent such as acetonitrile.

  • Add an electrophilic fluorinating agent, such as Selectfluor®, to the solution.

  • Heat the reaction mixture under an inert atmosphere for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4-Fluoro-5-nitro-1,3-benzodioxole.

Step 3: Reduction of the Nitro Group

  • Dissolve 4-Fluoro-5-nitro-1,3-benzodioxole in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include using tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • If using a metal catalyst, filter the reaction mixture through celite.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate in vacuo. The crude product may be purified by column chromatography or recrystallization to yield 5-Fluoro-1,3-benzodioxol-4-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 5-Fluoro-1,3-benzodioxol-4-amine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The coupling patterns and chemical shifts will be influenced by the fluorine and amine substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis, particularly for identifying any volatile impurities. Derivatization of the amine group may be necessary to improve chromatographic performance.

The following diagram illustrates a general workflow for the analytical characterization of the synthesized compound.

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Structural Elucidation C Mass Spectrometry (LC-MS or GC-MS) A->C Molecular Weight and Fragmentation D HPLC Analysis A->D Purity Assessment E Purity and Identity Confirmation B->E C->E D->E

Caption: Analytical workflow for 5-Fluoro-1,3-benzodioxol-4-amine.

Reactivity and Chemical Transformations

The presence of both an amino group and a fluorine atom on the benzodioxole ring makes 5-Fluoro-1,3-benzodioxol-4-amine a versatile building block for further chemical modifications.

  • N-Functionalization: The primary amine group can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functional groups.

  • Aromatic Substitution: The electron-donating nature of the amino group and the dioxole ring can activate the aromatic system towards electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can potentially participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.

Potential Applications in Drug Discovery and Development

The unique structural features of 5-Fluoro-1,3-benzodioxol-4-amine make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The benzodioxole moiety is present in several existing drugs and clinical candidates. For instance, derivatives of N-(5-Chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine have been investigated as potent and selective c-Src/Abl kinase inhibitors for cancer therapy.[2]

The incorporation of a fluorine atom can enhance the pharmacological profile of benzodioxole-based compounds by improving metabolic stability and target binding. This makes 5-Fluoro-1,3-benzodioxol-4-amine a promising scaffold for the development of novel agents in areas such as:

  • Oncology: As a building block for kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: For the synthesis of novel antibacterial and antifungal compounds.

  • Central Nervous System (CNS) Disorders: The benzodioxole core is found in several CNS-active compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-1,3-benzodioxol-4-amine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Conclusion

5-Fluoro-1,3-benzodioxol-4-amine represents a promising yet underexplored building block in the field of medicinal chemistry. While direct experimental data is scarce, this technical guide provides a solid foundation for researchers to begin working with this compound. The proposed synthetic and analytical methodologies, based on established chemical principles, offer a starting point for its preparation and characterization. The potential for this molecule to serve as a scaffold for the development of novel therapeutic agents is significant, and further research into its synthesis, reactivity, and biological activity is highly encouraged.

References

  • Hussain, Z., Yousif, E., Ahmed, A., & Altaie, A. (2014). Synthesis and characterization of Schiff's bases of sulfamethoxazole. Organic and Medicinal Chemistry Letters, 4(1), 1.
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  • Gao, Y., Chen, Y., Ji, X., He, X., Yin, Q., Zhang, Z., ... & Li, Y. (2011). Controlled intracellular release of doxorubicin in multidrug-resistant cancer cells by tuning the shell-pore sizes of mesoporous silica nanoparticles. ACS Nano, 5(12), 9788-9798.
  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Fennell, M., ... & Thomas, A. P. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical pharmacokinetics, 16(4), 215-237.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
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  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & therapeutics, 48(3), 381-395.
  • Pinedo, H. M., & Peters, G. F. (1988). Fluorouracil: biochemistry and pharmacology. Journal of clinical oncology, 6(10), 1653-1664.
  • Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer research, 47(8), 2203-2206.
  • Noordhuis, P., Uyl-de Groot, C. A., van der Veen, A., van der Wilt, C. L., & Peters, G. J. (2004). Review on the role of 5-fluorouracil in the treatment of gastrointestinal cancers. Current drug targets, 5(5), 453-463.
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  • Shirasaka, T., Shimamoto, Y., Ohshimo, H., Saito, H., & Fukushima, M. (1996). Metabolic basis of the synergistic antitumor activities of 5-fluorouracil and interferons. Cancer chemotherapy and pharmacology, 39(1-2), 153-160.
  • Ko, Y. J., & Bubley, G. J. (2003). 5-fluorouracil: a review of its use in the treatment of advanced colorectal cancer. Expert opinion on pharmacotherapy, 4(11), 2059-2070.
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Sources

A Senior Application Scientist's Guide to 5-Fluoro-1,3-benzodioxol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Fluoro-1,3-benzodioxol-4-amine is a crucial chemical intermediate whose structural motif is increasingly recognized in medicinal chemistry. The strategic placement of a fluorine atom on the benzodioxole core offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of its synthesis, properties, and applications, with a particular focus on its role as a building block in the development of targeted therapeutics. Detailed protocols and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this versatile compound in their discovery programs.

Introduction: The Strategic Value of Fluorination in Benzodioxole Scaffolds

The 1,3-benzodioxole moiety is a common feature in numerous biologically active compounds, prized for its rigid structure and ability to engage in various receptor-ligand interactions. Historically, compounds containing this scaffold have demonstrated excellent bioavailability and low cytotoxicity.[1] In modern medicinal chemistry, the incorporation of fluorine into organic molecules has become a cornerstone strategy for optimizing drug candidates.[2][3][4] Fluorine, being the most electronegative element, can profoundly alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by cytochrome P450 enzymes. This often leads to an extended plasma half-life.

  • Receptor Binding Affinity: Fluorine can modulate the acidity (pKa) of nearby functional groups, influencing ionization state and, consequently, binding interactions with target proteins.[4]

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cellular membranes.[4]

5-Fluoro-1,3-benzodioxol-4-amine combines the privileged benzodioxole core with the strategic benefits of a fluorine substituent. The ortho-positioning of the amine and fluoro groups creates a unique electronic and steric environment, making it a highly valuable starting material for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted agents.[5]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key properties of 5-Fluoro-1,3-benzodioxol-4-amine are summarized below.

PropertyValueSource
IUPAC Name 5-Fluoro-1,3-benzodioxol-4-amineN/A
CAS Number 120658-14-6N/A
Molecular Formula C₇H₆FNO₂N/A
Molecular Weight 155.13 g/mol N/A
Appearance Off-white to light brown crystalline powderSupplier Data
Melting Point 68-72 °CSupplier Data
Solubility Soluble in methanol, dichloromethane, ethyl acetateN/A

Synthesis and Reaction Pathway

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine typically involves a multi-step sequence starting from commercially available precursors. A common approach involves the nitration of a fluorinated benzodioxole intermediate, followed by reduction of the nitro group to the corresponding amine.

The causality behind this pathway is rooted in established aromatic chemistry principles. The initial material, often a substituted catechol, is first protected to form the methylenedioxy bridge. Subsequent electrophilic nitration is directed by the existing substituents, followed by a standard reduction, commonly using catalytic hydrogenation or metal-acid combinations, which are highly efficient for converting nitroarenes to anilines.

Synthesis_Pathway A 4-Fluorocatechol B 5-Fluoro-1,3-benzodioxole A->B CH₂Br₂, Base C 5-Fluoro-6-nitro-1,3-benzodioxole B->C HNO₃, H₂SO₄ D 5-Fluoro-1,3-benzodioxol-4-amine C->D H₂, Pd/C or Fe/HCl Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization BuildingBlock 5-Fluoro-1,3- benzodioxol-4-amine Reaction Amide Coupling / Buchwald-Hartwig Cross-Coupling BuildingBlock->Reaction Library Diverse Compound Library Reaction->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Compound(s) Identified HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Candidate SAR->Lead

Caption: Role of the building block in a typical drug discovery pipeline.

Exemplary Protocol: Synthesis of an N-Acyl Derivative

This protocol details a standard procedure for the acylation of 5-fluoro-1,3-benzodioxol-4-amine, a common first step in elaborating the scaffold. This self-validating system includes stoichiometric checks, defined reaction conditions, and clear purification and analytical steps.

Objective: To synthesize N-(5-fluoro-1,3-benzodioxol-4-yl)acetamide.

Materials:

  • 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1,3-benzodioxol-4-amine (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

    • Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase). [6]6. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude solid can be further purified by recrystallization or column chromatography if necessary. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8][9]Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. [7][10]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [7]

Conclusion and Future Perspectives

5-Fluoro-1,3-benzodioxol-4-amine is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its unique combination of a privileged heterocyclic scaffold and a strategically placed fluorine atom provides a robust platform for developing next-generation therapeutics. As our understanding of structure-activity relationships deepens, the demand for precisely functionalized building blocks like this will undoubtedly grow. Future applications may extend beyond kinase inhibitors into other target classes, driven by the compound's favorable physicochemical properties and synthetic accessibility. The continued exploration of derivatives built from this core will likely yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

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  • PubChem. (4R,5R)-5-Amino-1-[2-(1,3-benzodioxol-5-YL)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one. Available from: [Link]

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  • ChemWhat. 7-Fluoro-N-(5-chloro-1,3-benzodioxol-4-yl)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine CAS#: 379230-38-3. Available from: [Link]

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Methodological & Application

The Strategic Application of 5-Fluoro-1,3-benzodioxol-4-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. Within the diverse arsenal of fluorinated building blocks, 5-Fluoro-1,3-benzodioxol-4-amine stands out as a versatile and highly valuable scaffold. Its unique electronic properties and constrained bicyclic structure make it a sought-after component in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols associated with 5-Fluoro-1,3-benzodioxol-4-amine, tailored for researchers and scientists in the field of drug development.

The Significance of the Fluorinated Benzodioxole Moiety

The 1,3-benzodioxole core is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its ability to mimic a catechol ring while offering greater metabolic stability. The introduction of a fluorine atom at the 5-position further refines the electronic landscape of the molecule. This strategic fluorination can modulate the pKa of the adjacent amino group, influence non-covalent interactions with biological targets, and block potential sites of metabolism, thereby enhancing the overall drug-like properties of the final compound.

A notable example highlighting the utility of the related 4-amino-5-halobenzodioxole scaffold is the potent and selective dual c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[1] This clinical candidate incorporates an N-(5-chloro-1,3-benzodioxol-4-yl) moiety, underscoring the importance of this structural motif in the development of targeted cancer therapies.[1] The fluorine-substituted analogue, 5-Fluoro-1,3-benzodioxol-4-amine, is poised to offer similar or potentially superior pharmacological properties.

Synthesis of 5-Fluoro-1,3-benzodioxol-4-amine: A Proposed Pathway

Synthesis_Pathway Start 5-Fluoro-1,3-benzodioxole Intermediate 5-Fluoro-4-nitro-1,3-benzodioxole Start->Intermediate Nitration (HNO₃, H₂SO₄) Final 5-Fluoro-1,3-benzodioxol-4-amine Intermediate->Final Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 5-Fluoro-1,3-benzodioxol-4-amine.

Protocol 1: Synthesis of 5-Fluoro-4-nitro-1,3-benzodioxole

This protocol describes the electrophilic nitration of 5-fluoro-1,3-benzodioxole. The regioselectivity of the nitration is directed by the activating, ortho-para directing methylenedioxy group and the deactivating, ortho-para directing fluoro group. The position ortho to the strongly activating methylenedioxy group and meta to the fluoro group is the most likely site of substitution.

Materials and Reagents:

  • 5-Fluoro-1,3-benzodioxole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature at 0°C.

  • Addition of Substrate: Dissolve 5-fluoro-1,3-benzodioxole in dichloromethane and add it dropwise to the nitrating mixture. The temperature should be maintained between 0 and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-fluoro-4-nitro-1,3-benzodioxole.

Characterization (Predicted):

  • Appearance: Yellow solid.

  • ¹H NMR: Resonances corresponding to the aromatic protons and the methylenedioxy protons.

  • ¹³C NMR: Signals for the aromatic carbons, with characteristic shifts due to the fluorine, nitro, and dioxole substituents.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of 5-Fluoro-1,3-benzodioxol-4-amine

This protocol outlines the reduction of the nitro group of 5-fluoro-4-nitro-1,3-benzodioxole to the corresponding amine. Several methods can be employed for this transformation, with iron powder in the presence of an acid being a common and effective choice.[2]

Materials and Reagents:

  • 5-Fluoro-4-nitro-1,3-benzodioxole

  • Iron Powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

Experimental Procedure:

  • Reaction Setup: To a solution of 5-fluoro-4-nitro-1,3-benzodioxole in ethanol, add iron powder.

  • Reaction Initiation: Heat the mixture to reflux and then slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Extraction and Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium carbonate to neutralize any remaining acid.

  • Drying and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-fluoro-1,3-benzodioxol-4-amine.

Characterization (Predicted):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Upfield shift of the aromatic protons compared to the nitro precursor, and the appearance of a broad singlet corresponding to the amino protons.

  • ¹³C NMR: Characteristic shifts for the aromatic carbons, reflecting the presence of the amino group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the final product.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The primary utility of 5-Fluoro-1,3-benzodioxol-4-amine in medicinal chemistry lies in its role as a key building block for the synthesis of more complex molecules, particularly through N-arylation reactions. The amino group serves as a nucleophilic handle for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of many kinase inhibitors.

Application_Workflow BuildingBlock 5-Fluoro-1,3-benzodioxol-4-amine Reaction N-Arylation BuildingBlock->Reaction Product Bioactive Molecule (e.g., Kinase Inhibitor) Reaction->Product Method1 Buchwald-Hartwig (Pd-catalyzed) Reaction->Method1 Method2 Ullmann Condensation (Cu-catalyzed) Reaction->Method2

Caption: Application of 5-Fluoro-1,3-benzodioxol-4-amine in the synthesis of bioactive molecules.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] This protocol provides a general procedure for the coupling of 5-Fluoro-1,3-benzodioxol-4-amine with an aryl halide.

Materials and Reagents:

  • 5-Fluoro-1,3-benzodioxol-4-amine

  • Aryl Halide (e.g., aryl bromide or iodide)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous Toluene or Dioxane

Experimental Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, 5-fluoro-1,3-benzodioxol-4-amine, palladium catalyst, ligand, and base.

  • Solvent Addition: Add anhydrous and degassed solvent via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-120°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Kinase Targets for Benzodioxole-based Inhibitors

Kinase TargetTherapeutic AreaReference Example
c-SrcOncologyAZD0530 (Saracatinib)[1]
AblOncologyAZD0530 (Saracatinib)[1]
EGFROncologyVarious patented inhibitors
p38 MAP KinaseInflammationVarious patented inhibitors

Conclusion

5-Fluoro-1,3-benzodioxol-4-amine is a highly promising building block for the development of novel therapeutics. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step sequence of nitration and reduction. The resulting amine is a versatile handle for the introduction of this fluorinated scaffold into a wide range of molecules, most notably through palladium-catalyzed N-arylation reactions. The precedence set by structurally similar compounds in clinical development, such as the c-Src/Abl inhibitor AZD0530, strongly suggests that 5-Fluoro-1,3-benzodioxol-4-amine will continue to be a valuable asset in the medicinal chemist's toolbox for the design and synthesis of next-generation targeted therapies.

References

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  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.
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  • Rauf, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.
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  • Google Patents. (n.d.). US7285560B2 - Indole derivatives or benzimidazole derivatives for modulating IκB kinase.
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Application Notes & Protocols: Leveraging 5-Fluoro-1,3-benzodioxol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Benzodioxole Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 1,3-benzodioxole moiety has long been recognized as a versatile and "evergreen" template for designing bioactive molecules, appearing in numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, while the dioxole ring can engage in key hydrogen bonding and electronic interactions with biological targets.

The strategic incorporation of fluorine into this privileged scaffold, yielding structures like 5-Fluoro-1,3-benzodioxol-4-amine, represents a significant advancement for lead optimization. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[3] These modulations often include:

  • Enhanced Metabolic Stability: The C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles.[4]

  • Increased Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions, enhancing binding to target proteins.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of nearby functional groups, such as the C4-amine, influencing solubility and target engagement.

This guide provides a detailed exploration of 5-Fluoro-1,3-benzodioxol-4-amine as a key building block in drug discovery, with a particular focus on its application in the synthesis of kinase inhibitors.

Core Application: A Building Block for Potent Kinase Inhibitors

The primary utility of 5-Fluoro-1,3-benzodioxol-4-amine in contemporary drug discovery is as a key "eastern" fragment in the synthesis of kinase inhibitors, particularly those with an anilinoquinazoline core. This was powerfully demonstrated in the development of AZD0530, a potent dual-specific inhibitor of c-Src and Abl kinases, which utilizes the closely related N-(5-chloro-1,3-benzodioxol-4-yl) moiety.[5] Src family kinases (SFKs) and Abl kinase are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of various cancers, making them prime therapeutic targets.[5][6]

The 4-amino group of 5-Fluoro-1,3-benzodioxol-4-amine serves as the nucleophile for constructing the crucial aniline linkage to a heterocyclic core (e.g., a 4-chloroquinazoline). This positions the fluorinated benzodioxole ring to occupy the ATP-binding pocket of the target kinase, where it can form critical interactions that drive potency and selectivity.

G cluster_0 Rationale for Use in Kinase Inhibitors Scaffold 5-Fluoro-1,3-benzodioxol-4-amine Properties Fluorine enhances: - Metabolic Stability - Binding Affinity (H-bonding) - pKa Modulation Scaffold->Properties confers valuable properties Application Key fragment for Anilinoquinazoline Kinase Inhibitors Scaffold->Application is used as a building block for Target Targets: c-Src, Abl Kinases (Oncology) Application->Target which inhibit

Caption: Logical workflow for using the fluorinated scaffold.

Experimental Protocols

PART 1: Synthesis of Anilinoquinazoline-Based Kinase Inhibitors

This section details a representative protocol for the synthesis of a potent kinase inhibitor using 5-Fluoro-1,3-benzodioxol-4-amine as a starting material. The procedure is based on established methods for nucleophilic aromatic substitution to form anilinoquinazolines.[5][7]

Workflow Diagram: Synthesis of a Representative Inhibitor

G Start Starting Materials: - 5-Fluoro-1,3-benzodioxol-4-amine - Substituted 4-Chloroquinazoline Reaction Nucleophilic Aromatic Substitution Solvent: Isopropanol or DMF Heat (Reflux) Start->Reaction Workup 1. Cool to RT 2. Filter Precipitate 3. Wash with Solvent Reaction->Workup Purification Recrystallization or Silica Gel Chromatography Workup->Purification Analysis Confirm Structure: - 1H NMR - 13C NMR - HRMS Purification->Analysis Final Final Product: N-(5-Fluoro-1,3-benzodioxol-4-yl)- substituted-quinazolin-4-amine Analysis->Final

Caption: General workflow for inhibitor synthesis.

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq).

    • Add the desired substituted 4-chloroquinazoline core (1.0 - 1.1 eq).

    • Add a suitable solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-16 hours.

    • Causality: The heat provides the necessary activation energy for the nucleophilic amine to displace the chlorine atom on the quinazoline ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.

  • Product Isolation and Workup:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Often, the hydrochloride salt of the product will precipitate from the solution upon cooling.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid sequentially with the reaction solvent (e.g., cold IPA) and then with diethyl ether to remove residual impurities.

    • Dry the solid product under vacuum.

  • Purification (if necessary):

    • If the product is not of sufficient purity, it can be further purified.

    • Option A: Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form pure crystals.

    • Option B: Column Chromatography: If the product is not a salt or after free-basing, purify using silica gel column chromatography with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient).

  • Structural Validation:

    • Confirm the identity and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

PART 2: Biological Evaluation Protocols

The synthesized compounds can be evaluated for their inhibitory activity against target kinases like c-Src and Abl using a combination of biochemical and cell-based assays.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant kinases.[8][9]

  • Assay Principle: The assay quantifies the phosphorylation of a specific peptide substrate by the kinase enzyme. The amount of phosphorylated product is measured, typically using an antibody that recognizes the phosphopeptide, in the presence and absence of the test compound.

  • Materials:

    • Recombinant human c-Src or Abl kinase domain.

    • Biotinylated peptide substrate (e.g., "Tyrosine kinase-substrate-1").[8]

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.

    • In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30 °C.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate for 60 minutes to allow for signal development.

    • Read the plate on a suitable plate reader (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2.2: Cell-Based Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for survival and proliferation.[10]

  • Assay Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a set period, cell viability or proliferation is measured to determine the compound's anti-proliferative effect.

  • Materials:

    • Human cancer cell line known to have activated c-Src or BCR-Abl (e.g., K-562 for BCR-Abl).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound (dissolved in DMSO).

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • 96-well clear-bottom cell culture plates.

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Add the diluted compound to the cells. Include a vehicle-only (DMSO) control.

    • Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation: Representative Activity

The following table presents representative biological data for a closely related analog, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) , to illustrate the potential potency of this scaffold class.[5] Researchers working with the 5-fluoro analog would aim for similar or improved potency and selectivity.

Target Assay Type IC₅₀ (nM) Reference
c-SrcBiochemical (Enzyme)Low Nanomolar[5]
AblBiochemical (Enzyme)Low Nanomolar[5]
c-Src transfected 3T3Cell-Based (Tumor Growth)Potent Inhibitor[5]
Pancreatic Cancer ModelIn Vivo (Orthotopic)Significant Survival Increase[5]

Conclusion and Future Directions

5-Fluoro-1,3-benzodioxol-4-amine stands out as a high-value building block for modern drug discovery, particularly in the development of targeted cancer therapies. Its inherent physicochemical properties, enhanced by strategic fluorination, make it an ideal component for constructing potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel drug candidates based on this promising scaffold. Future work should focus on exploring diverse substitutions on both the benzodioxole and the partner heterocyclic rings to fine-tune selectivity, improve pharmacokinetic properties, and overcome potential drug resistance mechanisms.

References

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Available at: [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Institutes of Health. Available at: [Link]

  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. Available at: [Link]

  • Synthesis of 5-fluoro-oxindole. PrepChem.com. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed Central. Available at: [Link]

  • Synthesis route to access 4-anilinoquinoline (9). ResearchGate. Available at: [Link]

  • 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]

  • The Different Flexibility of c-Src and c-Abl Kinases Regulates the Accessibility of a Druggable Inactive Conformation. Journal of the American Chemical Society. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available at: [Link]

  • High yield bacterial expression of active c-Abl and c-Src tyrosine kinases. PubMed Central. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. Available at: [Link]

  • Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases. PNAS. Available at: [Link]

  • Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

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Protecting Group Strategies for 5-Fluoro-1,3-benzodioxol-4-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

5-Fluoro-1,3-benzodioxol-4-amine is a key building block in contemporary drug discovery, forming the core of numerous pharmacologically active agents. Its unique structure, featuring an electron-rich benzodioxole ring, a deactivating fluorine substituent, and a nucleophilic primary amine, presents a distinct set of challenges and opportunities in multi-step organic synthesis. The strategic protection and deprotection of the amino group is paramount to prevent undesired side reactions and to direct reactivity towards other parts of the molecule. This guide provides an in-depth analysis of protecting group strategies tailored for this valuable synthetic intermediate, offering detailed protocols and the underlying scientific rationale for procedural choices.

The electronic character of 5-Fluoro-1,3-benzodioxol-4-amine is nuanced. The methylenedioxy bridge acts as an electron-donating group, increasing the electron density of the aromatic ring. Conversely, the fluorine atom at the 5-position is strongly electron-withdrawing, which modulates the nucleophilicity of the adjacent amino group. This electronic tug-of-war necessitates careful consideration when selecting a protecting group and the conditions for its installation and removal to ensure high yields and avoid compromising the integrity of the benzodioxole ring, which can be sensitive to harsh acidic conditions.[1]

Choosing the Right Armor: A Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is dictated by its stability to the reaction conditions planned for subsequent synthetic steps and the ease of its selective removal. For 5-Fluoro-1,3-benzodioxol-4-amine, the most suitable protecting groups are typically carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability & Orthogonality
Boc -(C=O)O-t-BuDi-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis. Orthogonal to Cbz and Fmoc.
Cbz -(C=O)OCH₂PhBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc.
Acetyl (Ac) -(C=O)CH₃Acetic anhydride, Acetyl chlorideAcidic or basic hydrolysisLess common for this substrate due to harsher removal conditions that may affect the benzodioxole ring.

Figure 1: Comparison of Common Amine Protecting Groups. This table summarizes the key features of protecting groups suitable for 5-Fluoro-1,3-benzodioxol-4-amine.

G cluster_0 Protecting Group Selection Start Start Subsequent Reaction Conditions Subsequent Reaction Conditions Acid Stable? Acid Stable? Base Stable? Base Stable? Hydrogenolysis Stable? Hydrogenolysis Stable? Protect_Boc Use Boc Group Protect_Cbz Use Cbz Group Protect_Other Consider Other Groups (e.g., Ac, Fmoc)

Diagram 1: Decision workflow for selecting a suitable amine protecting group.

Experimental Protocols

Protocol 1: N-Boc Protection of 5-Fluoro-1,3-benzodioxol-4-amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with moderate to strong acids.[2] The reduced nucleophilicity of the amine in our substrate, due to the ortho-fluorine, may necessitate slightly more forcing conditions than for a simple aniline.

Reaction Scheme:

"Start" [label=<

5-Fluoro-1,3-benzodioxol-4-amine
>];

"Reagents" [label="+ (Boc)₂O, Base\n(e.g., TEA, DMAP)\nSolvent (e.g., THF, DCM)"];

"Product" [label=<

tert-butyl (5-fluoro-1,3-benzodioxol-4-yl)carbamate
>];

"Start" -> "Reagents" -> "Product"; }

Diagram 2: N-Boc protection of 5-Fluoro-1,3-benzodioxol-4-amine.

Materials:

  • 5-Fluoro-1,3-benzodioxol-4-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq) in anhydrous THF or DCM (approximately 10 mL per gram of substrate).

  • Addition of Base and Reagent: To the stirred solution, add triethylamine (1.5 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 eq). If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added. The reduced nucleophilicity of the aniline may require these slightly more forcing conditions.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should have a higher Rf value than the starting amine.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Deprotection of the Boc Group:

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method.[2]

Caution: The 1,3-benzodioxole ring can be sensitive to strong acids. While generally stable to TFA for short periods, prolonged exposure or use of stronger acids like concentrated HCl should be approached with caution and monitored carefully for decomposition of the benzodioxole ring.[4]

Procedure for Boc Deprotection:

  • Dissolve the N-Boc protected compound in DCM (approximately 20 mL per gram).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of a weak base like NaHCO₃.

Protocol 2: N-Cbz Protection of 5-Fluoro-1,3-benzodioxol-4-amine

The benzyloxycarbonyl (Cbz) group is an alternative protecting group that is stable to a wider range of acidic and basic conditions than the Boc group.[5] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy.[6]

Reaction Scheme:

"Start" [label=<

5-Fluoro-1,3-benzodioxol-4-amine
>];

"Reagents" [label="+ Cbz-Cl, Base\n(e.g., NaHCO₃, K₂CO₃)\nSolvent (e.g., Dioxane/H₂O)"];

"Product" [label=<

benzyl (5-fluoro-1,3-benzodioxol-4-yl)carbamate
>];

"Start" -> "Reagents" -> "Product"; }

Diagram 3: N-Cbz protection of 5-Fluoro-1,3-benzodioxol-4-amine.

Materials:

  • 5-Fluoro-1,3-benzodioxol-4-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Fluoro-1,3-benzodioxol-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 1:1 mixture).

  • Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of benzyl chloroformate (1.1 eq) while stirring vigorously. The aqueous basic conditions facilitate the reaction and neutralize the HCl byproduct.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Deprotection of the Cbz Group:

The Cbz group is readily cleaved by catalytic hydrogenolysis. This method is mild and highly selective.

Procedure for Cbz Deprotection:

  • Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Orthogonal Protecting Group Strategies

In complex syntheses, the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is crucial.[8] For derivatives of 5-Fluoro-1,3-benzodioxol-4-amine, a Boc and Cbz protection scheme offers excellent orthogonality. For example, if another functional group in the molecule is protected with a Boc group, the Cbz group on the amine can be selectively removed by hydrogenolysis, leaving the Boc group intact. Conversely, the Boc group can be removed with acid without affecting the Cbz group.

G Molecule Molecule with Boc-N and Cbz-O groups Deprotection_Boc TFA / DCM Molecule->Deprotection_Boc Deprotection_Cbz H₂ / Pd/C Molecule->Deprotection_Cbz Product_NH2 Free Amine, Cbz-O intact Deprotection_Boc->Product_NH2 Product_OH Free Hydroxyl, Boc-N intact Deprotection_Cbz->Product_OH

Diagram 4: Orthogonal deprotection of Boc and Cbz groups.

Conclusion

The successful synthesis of complex molecules derived from 5-Fluoro-1,3-benzodioxol-4-amine hinges on a well-devised protecting group strategy. Both Boc and Cbz protecting groups offer reliable methods for the temporary masking of the amino functionality. The choice between them should be guided by the planned subsequent reaction conditions, with Boc being favored for its ease of removal with acid and Cbz for its stability to a broader range of reagents and its orthogonal removal by hydrogenolysis. The protocols provided herein, along with the underlying chemical principles, offer a robust starting point for researchers and drug development professionals working with this important chemical scaffold. Careful execution and monitoring are key to achieving high yields and purity in these transformations.

References

  • Henkel, T., Brunne, R. M., Müller, H., & Reichel, F. (1999). Statistical investigation into the structural complexity of drugs.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of chiral piperazines. Tetrahedron, 42(8), 2209-2216.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2002). A general and mild copper-catalyzed arylation of nitrogen nucleophiles. Journal of the American Chemical Society, 124(41), 12084-12085.
  • Gujjar, R., & Periasamy, M. (2006). A simple and convenient procedure for the N-Boc protection of amines. Tetrahedron Letters, 47(21), 3625-3627.
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A method for the selective protection of aromatic amines in the presence of aliphatic amines. Synthesis, 2009(02), 283-289.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1,3-benzodioxol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,3-benzodioxol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Synthetic Overview & Core Principles

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine is typically achieved through a two-step process starting from 5-Fluoro-1,3-benzodioxole:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the C4 position.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine group (-NH₂) to yield the final product.

Successful optimization of this synthesis hinges on careful control of regioselectivity during nitration and achieving clean, complete conversion during the reduction step.

Synthetic_Pathway Start 5-Fluoro-1,3-benzodioxole Intermediate 5-Fluoro-4-nitro-1,3-benzodioxole Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄ or Ac₂O) Final 5-Fluoro-1,3-benzodioxol-4-amine Intermediate->Final Step 2: Reduction (e.g., H₂/Pd-C or Fe/HCl)

Caption: General synthetic route for 5-Fluoro-1,3-benzodioxol-4-amine.

II. Step 1: Electrophilic Nitration of 5-Fluoro-1,3-benzodioxole

This crucial step determines the isomeric purity of your final product. The methylenedioxy group is a strong activating group, while the fluorine atom is a deactivating group via induction but an ortho-, para-director through resonance. The directing effects of both substituents must be considered to favor nitration at the C4 position.

Frequently Asked Questions (FAQs) - Nitration

Q1: What is the best nitrating agent for this reaction?

A1: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for activated aromatic rings.[1][2][3] However, for highly activated systems like 5-fluoro-1,3-benzodioxole, milder conditions are often preferable to prevent over-nitration and side reactions. Using nitric acid in acetic acid or acetic anhydride can provide better control.[4]

Q2: How do I control the regioselectivity to favor the 4-nitro isomer over the 6-nitro isomer?

A2: The methylenedioxy group strongly directs ortho and para. The fluorine atom also directs ortho and para. The C4 position is ortho to the methylenedioxy group and meta to the fluorine, while the C6 position is para to the fluorine and meta to the methylenedioxy group. Due to the stronger activating effect of the methylenedioxy group, nitration is expected to predominantly occur at the positions ortho to it (C4 and C7, which is equivalent to C4). Careful control of reaction temperature is paramount. Lower temperatures (e.g., -20°C to 0°C) generally enhance regioselectivity.[5]

Q3: What are the signs of a successful nitration reaction?

A3: A successful reaction is typically indicated by the consumption of the starting material, which can be monitored by Thin Layer Chromatography (TLC). The product, 5-Fluoro-4-nitro-1,3-benzodioxole, is often a solid that may precipitate from the reaction mixture upon completion or during workup.

Troubleshooting Guide - Nitration
Issue Probable Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Over-nitration or side reactions. - Loss of product during workup.- Monitor the reaction by TLC to ensure completion. - Lower the reaction temperature and add the nitrating agent slowly. - Ensure the pH is properly neutralized during workup to prevent loss of the product.
Formation of Multiple Products (Isomers) - Reaction temperature is too high, reducing regioselectivity.- Maintain a low and consistent temperature throughout the addition of the nitrating agent. A temperature range of -10°C to 0°C is a good starting point.
Dark-colored Reaction Mixture - Oxidation of the starting material or product.- Use high-purity starting materials and reagents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.
Optimized Experimental Protocol - Nitration
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-Fluoro-1,3-benzodioxole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to -10°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, slowly pour the mixture into ice-water. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 5-Fluoro-4-nitro-1,3-benzodioxole.

III. Step 2: Reduction of 5-Fluoro-4-nitro-1,3-benzodioxole

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. The choice of reducing agent is critical to ensure a clean and complete reaction without affecting the fluoro substituent or the benzodioxole ring.

Frequently Asked Questions (FAQs) - Reduction

Q1: What are the most common and effective reducing agents for this transformation?

A1: Several methods are effective for reducing aromatic nitro groups.[6][7][8]

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst is a very clean and efficient method.[6]

  • Metal/Acid Reduction: Iron powder in the presence of a catalytic amount of hydrochloric acid in a solvent like ethanol or water is a classic, cost-effective, and reliable method.[9] Tin(II) chloride (SnCl₂) in hydrochloric acid is another common choice.[8]

Q2: Are there any compatibility issues with the fluoro group or the benzodioxole ring during reduction?

A2: The fluoro group is generally stable under most nitro reduction conditions. The benzodioxole ring is also relatively robust. However, under very harsh acidic conditions and high temperatures, cleavage of the methylenedioxy bridge could potentially occur, although this is unlikely under standard reduction protocols.

Q3: How do I know when the reduction is complete?

A3: The disappearance of the yellow color of the nitro compound is a good visual indicator. TLC is the most reliable method for monitoring the reaction's progress. Staining the TLC plate with a visualizing agent like ninhydrin can help detect the newly formed amine as a colored spot.

Troubleshooting Guide - Reduction
Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Insufficient acid (for metal/acid reduction).- Use a larger excess of the reducing agent. - Use fresh, high-quality catalyst. - Add a small amount of additional acid to reactivate the metal surface.
Formation of Side Products (e.g., azo/azoxy compounds) - Incomplete reduction, leading to the condensation of intermediates like nitroso and hydroxylamine species.- Ensure a sufficient excess of the reducing agent and allow the reaction to go to completion.
Difficulty in Isolating the Product - The product may be soluble in the aqueous phase as its hydrochloride salt. - Emulsion formation during workup.- Carefully basify the reaction mixture with a base like sodium carbonate or sodium hydroxide to a pH of 8-9 to deprotonate the amine, allowing for extraction into an organic solvent. - Add brine to the aqueous layer to break up emulsions.
Optimized Experimental Protocol - Reduction (using Iron/HCl)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Fluoro-4-nitro-1,3-benzodioxole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (3-4 equivalents) to the suspension. Heat the mixture to reflux.

  • Initiation: Slowly add a catalytic amount of concentrated hydrochloric acid to the refluxing mixture. An exothermic reaction should be observed.

  • Reaction: Maintain the reaction at reflux until TLC indicates the complete consumption of the starting material (typically 2-4 hours).

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and basify with a saturated solution of sodium carbonate to pH 8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Fluoro-1,3-benzodioxol-4-amine can be further purified by recrystallization or column chromatography on silica gel.

Troubleshooting_Workflow cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting Nitration_Problem Problem in Nitration Step Low_Yield_N Low Yield? Nitration_Problem->Low_Yield_N Multiple_Products_N Multiple Products? Nitration_Problem->Multiple_Products_N Check_Reagents_N Check Reagent Stoichiometry Low_Yield_N->Check_Reagents_N Optimize_Workup_N Optimize Workup Low_Yield_N->Optimize_Workup_N Check_Temp_N Check Temperature Control Multiple_Products_N->Check_Temp_N Reduction_Problem Problem in Reduction Step Incomplete_Reaction_R Incomplete Reaction? Reduction_Problem->Incomplete_Reaction_R Side_Products_R Side Products? Reduction_Problem->Side_Products_R Check_Reducing_Agent_R Increase Reducing Agent Incomplete_Reaction_R->Check_Reducing_Agent_R Check_Catalyst_R Check Catalyst Activity Incomplete_Reaction_R->Check_Catalyst_R Ensure_Completion_R Ensure Full Conversion Side_Products_R->Ensure_Completion_R

Caption: A logical workflow for troubleshooting common issues in the synthesis.

IV. Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the final product.

  • Purification:

    • Recrystallization: This is often effective for both the nitro intermediate and the final amine. Suitable solvent systems include ethanol, methanol, or mixtures with water.

    • Column Chromatography: For stubborn impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective. For the final amine, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel column.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure and isomeric purity of the product. Expect to see characteristic shifts for the aromatic protons and couplings between the fluorine atom and adjacent protons and carbons.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

V. Safety Considerations

  • Nitration: Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle concentrated nitric and sulfuric acids with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nitration reaction can be exothermic; ensure adequate cooling and slow addition of reagents.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly sealed and purged with an inert gas before introducing hydrogen. Use a properly grounded apparatus.

  • General Handling: Handle all chemicals with care, consult the Safety Data Sheets (SDS) for all reagents, and follow standard laboratory safety procedures.

VI. References

  • U.S. Patent 5,977,418. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents.

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Irgashev, R. A., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1396–1406. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 5-Fluoro-1,3-benzodioxol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on 5-Fluoro-1,3-benzodioxol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reactions involving this critical intermediate. As a key building block in modern pharmaceuticals, understanding its reaction kinetics, impurity profiles, and product conversion is paramount for process optimization and quality control. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction: The Importance of Real-Time Reaction Monitoring

5-Fluoro-1,3-benzodioxol-4-amine is a fluorinated aromatic amine, a class of compounds known for their utility in medicinal chemistry. The fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation, leading to enhanced bioavailability of drugs.[1] Monitoring its reactions—be it acylation, alkylation, or more complex cross-coupling reactions—requires analytical methods that are not only accurate and precise but also capable of resolving the starting material from products and potential byproducts. In-situ reaction monitoring, where possible, offers a significant advantage by providing real-time kinetic data without altering the reaction environment.[2]

This guide provides a structured approach to selecting and troubleshooting the most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for monitoring the reactions of polar, non-volatile compounds like 5-Fluoro-1,3-benzodioxol-4-amine. A reversed-phase C18 or C8 column is typically the stationary phase of choice. However, the basic nature of the amine group can lead to challenging chromatographic issues.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: I'm seeing significant peak tailing for my 5-Fluoro-1,3-benzodioxol-4-amine peak. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns. The primary cause is the interaction between the protonated amine group and acidic residual silanol groups on the silica surface. This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will ensure that the silanol groups are protonated and less likely to interact with the analyte.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, minimizing their interaction with your analyte. A concentration of 0.1% TEA is a good starting point.[3]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds will provide a more inert surface and significantly improve peak shape.

  • Increase the Ionic Strength of the Mobile Phase: Adding a buffer, such as potassium dihydrogen phosphate, can also help to shield the silanol interactions.[3][4]

Q2: My starting material and product are co-eluting. How can I improve the resolution?

A2: Achieving adequate resolution between the reactant and product is critical for accurate reaction monitoring. If you are seeing co-elution, you need to alter the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Modify the Organic Mobile Phase: If you are using methanol, try switching to acetonitrile or a mixture of the two. Acetonitrile often provides different selectivity for aromatic compounds.

  • Adjust the Mobile Phase Gradient: If you are running an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. If you are already using a gradient, decreasing the ramp rate around the elution time of your compounds of interest will improve separation.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry can have a significant impact. Consider a phenyl-hexyl or a polar-embedded column, which can offer different retention mechanisms and improved selectivity for aromatic and polar compounds.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect on selectivity is compound-dependent.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 5-Fluoro-1,3-benzodioxol-4-amine, capable of separating it from potential degradants.[5][6][7]

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10%) and hold for 1-2 minutes.

    • Increase to a higher percentage of B (e.g., 90%) over 10-15 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and allow for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength maximum determined from a UV scan of the analyte.[4][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.

Rationale: The use of a gradient allows for the elution of compounds with a wider range of polarities, which is crucial for separating the starting material from potentially more or less polar products and impurities. Formic acid is used to control the pH and improve peak shape.

Parameter Typical Starting Conditions Troubleshooting Adjustment
Column C18, 250 x 4.6 mm, 5 µmTry C8 or Phenyl-Hexyl for different selectivity.
Mobile Phase A 0.1% Formic Acid in WaterIncrease buffer concentration or switch to phosphate buffer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileSwitch to Methanol to alter selectivity.
Flow Rate 1.0 mL/minDecrease for better resolution, increase for faster run times.
Temperature Ambient or 30 °CIncrease to improve peak shape and efficiency.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 5-Fluoro-1,3-benzodioxol-4-amine has a moderate boiling point, its polarity can sometimes lead to issues in GC analysis.

Frequently Asked Questions (FAQs) - GC-MS Analysis

Q1: I'm observing poor peak shape and low response for 5-Fluoro-1,3-benzodioxol-4-amine. What could be the problem?

A1: The primary amine group in your analyte is polar and can interact with active sites in the GC inlet and column, leading to peak tailing, adsorption, and poor sensitivity.

Troubleshooting Steps:

  • Derivatization: This is often the most effective solution. Converting the amine to a less polar derivative, such as a silyl (e.g., with BSTFA) or acetyl derivative, will significantly improve its chromatographic behavior.

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Active sites in the liner are a common source of analyte loss.

  • Column Choice: Use a column with a stationary phase appropriate for amines, such as a "WAX" or a specifically "amine-deactivated" phase.

  • Check for System Contamination: Amines are susceptible to adsorption onto any active sites in the GC system. A thorough cleaning of the inlet and cutting the front end of the column may be necessary.

Q2: How can I confirm the identity of my product and potential byproducts using GC-MS?

A2: The mass spectrum provides a molecular fingerprint that is invaluable for structure elucidation.

Key Analytical Strategies:

  • Molecular Ion: Look for the molecular ion peak (M+) to determine the molecular weight of the compound. For an amine, the molecular ion peak will be at an odd m/z value if it contains an odd number of nitrogen atoms.

  • Fragmentation Pattern: Aromatic amines often exhibit characteristic fragmentation patterns. Expect to see fragments corresponding to the loss of substituents from the aromatic ring and cleavage of bonds adjacent to the amine group.

  • Library Matching: Utilize a mass spectral library (e.g., NIST) to search for matches to your experimental spectra. Be aware that the spectrum of your specific compound may not be in the library, but you can often find similar structures to aid in identification.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization (Silylation):

    • To a dried aliquot of the reaction mixture (in a vial), add a suitable solvent (e.g., pyridine or acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-70 °C) for 15-30 minutes to ensure complete derivatization.

  • Instrumentation: GC-MS system.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Inlet Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 550.

Rationale: Derivatization is crucial for improving the volatility and thermal stability of the amine, as well as for preventing unwanted interactions with the GC system. The temperature program is designed to be general-purpose and should be optimized for the specific reaction being monitored.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a highly specific and quantitative technique that can provide detailed structural information and is well-suited for in-situ reaction monitoring.[8][9] For 5-Fluoro-1,3-benzodioxol-4-amine, both ¹H and ¹⁹F NMR are incredibly powerful.

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: Can I use ¹H NMR to monitor my reaction in real-time?

A1: Yes, ¹H NMR is excellent for reaction monitoring, provided you have distinct signals for your starting material and product that do not overlap with solvent or other reagent signals.

Key Considerations for ¹H NMR Monitoring:

  • Signal Selection: Identify well-resolved peaks in the aromatic or dioxole region for both the starting material and the product.

  • Quantitative Analysis: The integral of a peak is directly proportional to the number of protons it represents. By comparing the integrals of the starting material and product peaks over time, you can determine the reaction conversion.

  • Internal Standard: For accurate quantification, the use of an internal standard with a known concentration and a non-overlapping signal is recommended.

Q2: What are the advantages of using ¹⁹F NMR for monitoring reactions of 5-Fluoro-1,3-benzodioxol-4-amine?

A2: ¹⁹F NMR offers several significant advantages for analyzing fluorinated compounds.[10][11]

Benefits of ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR.

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F is much larger than for ¹H, which means that even small changes in the electronic environment of the fluorine atom will result in large, easily resolvable changes in its chemical shift. This makes it an excellent probe for monitoring the conversion of the starting material to the product.[10][11]

  • Clean Spectra: With no other fluorine atoms typically present in the reaction mixture, the ¹⁹F NMR spectrum is often very simple, with a single peak for the starting material and a single peak for the product.

Experimental Protocol: In-Situ ¹⁹F NMR Reaction Monitoring

  • Sample Preparation: Set up the reaction in an NMR tube using a deuterated solvent. If the reaction solvent is not deuterated, a coaxial insert containing a deuterated solvent can be used for locking.

  • Instrumentation: NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Acquire a ¹⁹F NMR spectrum of the starting material before initiating the reaction to determine its chemical shift.

    • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

    • Acquire a series of ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the starting material and the product in each spectrum.

    • Calculate the percentage conversion at each time point using the formula:

      • % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

Rationale: ¹⁹F NMR provides a clean and unambiguous way to monitor the reaction progress. The large chemical shift dispersion allows for easy identification and quantification of the reactant and product signals, even in complex reaction mixtures.[1][9]

Visualization of Analytical Workflow

Decision Tree for Method Selection

MethodSelection start Reaction Monitoring Task kinetic_info Is real-time kinetic data required? start->kinetic_info volatility Is the analyte volatile and thermally stable? polarity Is the analyte polar? volatility->polarity No gcms GC-MS volatility->gcms Yes hplc HPLC polarity->hplc Yes derivatize Derivatization needed? gcms->derivatize nmr In-situ NMR gcms_direct Direct GC-MS derivatize->gcms_direct No gcms_deriv GC-MS with Derivatization derivatize->gcms_deriv Yes kinetic_info->volatility No kinetic_info->nmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Troubleshooting Workflow for HPLC Peak Tailing

HPLCTroubleshooting start Peak Tailing Observed for Amine Analyte cause Identify Cause start->cause secondary_interaction Secondary Silanol Interactions cause->secondary_interaction Most Likely column_overload Column Overload cause->column_overload extracolumn Extra-column Volume cause->extracolumn solution_si Solution for Silanol Interactions secondary_interaction->solution_si solution_co Solution for Overload column_overload->solution_co solution_ec Solution for Extra-column Vol. extracolumn->solution_ec action_ph Lower Mobile Phase pH (e.g., add 0.1% FA/TFA) solution_si->action_ph action_base Add Competing Base (e.g., 0.1% TEA) solution_si->action_base action_column Use Base-Deactivated Column solution_si->action_column action_dilute Dilute Sample solution_co->action_dilute action_tubing Use Shorter/Narrower Tubing solution_ec->action_tubing

Caption: Troubleshooting workflow for HPLC peak tailing of amine compounds.

References

  • Lytovchenko, A., et al. (2009). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. Plant Methods, 5(1), 1-15. [Link]

  • Pathan, A. A., et al. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Polymers, 15(7), 1775. [Link]

  • Abdel-Kawy, M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(8), 1438-1446. [Link]

  • Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry, 96(4), 1614-1621. [Link]

  • Khan, A., et al. (2016). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 896934. [Link]

  • Lotfi, M., & Emami, S. (2018). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. ResearchGate. [Link]

  • Shetu, M. S., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 74(1), 74-78. [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Tesi Doctorals en Xarxa. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

  • Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). (n.d.). IAEA. [Link]

  • Duong, Q. H., et al. (2024). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Guterres, S. S., et al. (2007). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 43(2), 231-237. [Link]

  • Ali, I., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5406. [Link]

  • Sahu, P. K., et al. (2018). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology, 11(1), 123-127. [Link]

  • Vijaya, G., et al. (2011). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1219-1227. [Link]

  • 1,3-benzodioxole-5-methanamine, N-(4-bromo-3-methylphenyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Bunduchi, M., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8894. [Link]

  • Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. (2019). Scientific Literature. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). Academia.edu. [Link]

  • Danieli, E., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 263-278. [Link]

  • Reaction Monitoring. (n.d.). Magritek. [Link]

  • de Souza, A. M., et al. (1998). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 53(8-9), 586-591. [Link]

  • New Publications on Real-Time Reaction Monitoring. (2017). Magritek. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Fluoro-1,3-benzodioxol-4-amine: An In-depth Technical Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Fluoro-1,3-benzodioxol-4-amine, a fluorinated aromatic amine, represents a valuable building block in the design of novel therapeutics and agrochemicals. This guide provides a comprehensive comparison of validated synthesis routes for this target molecule, offering insights into the strategic considerations and experimental nuances that underpin successful laboratory-scale and potential scale-up production.

This document delves into two primary synthetic pathways, meticulously detailing the underlying chemical principles, step-by-step protocols, and a comparative analysis of their respective merits and drawbacks. By presenting this information with scientific rigor and practical insights, we aim to empower researchers to make informed decisions in their synthetic endeavors.

Route 1: Nitration of 5-Fluoro-1,3-benzodioxole followed by Reduction

This classic and well-established two-step approach leverages the commercially available starting material, 5-fluoro-1,3-benzodioxole. The strategy hinges on the regioselective introduction of a nitro group, which is subsequently reduced to the desired amine functionality.

Step 1: Electrophilic Nitration of 5-Fluoro-1,3-benzodioxole

The cornerstone of this step is the electrophilic aromatic substitution reaction, where the aromatic ring of 5-fluoro-1,3-benzodioxole is nitrated to yield 5-fluoro-4-nitro-1,3-benzodioxole. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the fluorine atom and the methylenedioxy group.

The methylenedioxy group is a potent activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms.[1][2] Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also acts as an ortho, para-director through resonance.[3][4] In situations with competing directing groups, the more strongly activating group typically dictates the position of electrophilic attack.[5] Therefore, the nitration is expected to occur predominantly at the position ortho to the strongly activating methylenedioxy group, which is the C-4 position.

Nitration_of_5-Fluoro-1,3-benzodioxole Start 5-Fluoro-1,3-benzodioxole Intermediate 5-Fluoro-4-nitro-1,3-benzodioxole Start->Intermediate Electrophilic Aromatic Substitution Reagents HNO₃ / H₂SO₄ (or Acetic Acid)

Caption: Workflow for the nitration of 5-fluoro-1,3-benzodioxole.

Experimental Protocol:

A common method for the nitration of 1,3-benzodioxole involves the use of nitric acid in glacial acetic acid.[6] This procedure can be adapted for the fluorinated analogue.

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 5-fluoro-1,3-benzodioxole in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry to obtain crude 5-fluoro-4-nitro-1,3-benzodioxole.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 2: Reduction of 5-Fluoro-4-nitro-1,3-benzodioxole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.[7][8] For substrates containing sensitive functional groups, such as halogens, chemoselective methods are preferred to avoid undesired side reactions like dehalogenation. Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a well-established and mild method that is generally compatible with aryl fluorides.[9]

Reduction_of_Nitro_Compound Intermediate 5-Fluoro-4-nitro-1,3-benzodioxole Product 5-Fluoro-1,3-benzodioxol-4-amine Intermediate->Product Reduction Reagents SnCl₂·2H₂O / HCl (or Catalytic Hydrogenation)

Caption: Workflow for the reduction of the nitro intermediate.

Experimental Protocol (SnCl₂ Reduction):

  • Suspend 5-fluoro-4-nitro-1,3-benzodioxole in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) until the tin salts precipitate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-1,3-benzodioxol-4-amine.

  • Further purification can be achieved by column chromatography or recrystallization.

Route 2: Nucleophilic Aromatic Substitution on a Difluoro Precursor

An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a more highly fluorinated precursor, such as 4,5-difluoro-1,2-methylenedioxybenzene. This strategy relies on the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing fluorine atoms.

Step 1: Synthesis of 4,5-Difluoro-1,2-methylenedioxybenzene

This starting material can be prepared from 3,4-difluorocatechol, which in turn can be synthesized from commercially available precursors. The key step is the formation of the methylenedioxy bridge.

Experimental Protocol (Illustrative):

  • React 3,4-difluorocatechol with a methylene dihalide (e.g., dibromomethane or dichloromethane) in the presence of a base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

  • Heat the reaction mixture to facilitate the double nucleophilic substitution to form the methylenedioxy ring.

  • After completion, the reaction is worked up by extraction and purified by distillation or chromatography to yield 4,5-difluoro-1,2-methylenedioxybenzene.

Step 2: Nucleophilic Amination

The two fluorine atoms on the aromatic ring activate it for nucleophilic aromatic substitution. Treatment with an ammonia equivalent can lead to the displacement of one of the fluorine atoms to introduce the amino group. The regioselectivity of this reaction would need to be carefully controlled.

A more controlled and widely used method for C-N bond formation is the Buchwald-Hartwig amination.[10][11] This palladium-catalyzed cross-coupling reaction can be employed if one of the fluorine atoms is first replaced by a bromine or iodine atom, or a triflate group, which are better leaving groups for this type of transformation.

Buchwald_Hartwig_Amination Start 4-Bromo-5-fluoro-1,3-benzodioxole Product 5-Fluoro-1,3-benzodioxol-4-amine Start->Product Buchwald-Hartwig Amination Reagents Amine Source (e.g., Benzophenone Imine) Pd Catalyst & Ligand Base

Caption: Illustrative workflow for a Buchgwald-Hartwig amination approach.

Experimental Protocol (Buchwald-Hartwig Amination - Conceptual):

  • To a solution of 4-bromo-5-fluoro-1,3-benzodioxole in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add the amine source (e.g., benzophenone imine, which serves as an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling, the reaction mixture is quenched and the protected amine is isolated.

  • Subsequent hydrolysis of the imine under acidic conditions would yield the desired primary amine, 5-Fluoro-1,3-benzodioxol-4-amine.

Comparison of Synthesis Routes

ParameterRoute 1: Nitration-ReductionRoute 2: Nucleophilic Substitution (Buchwald-Hartwig)
Starting Materials Commercially available 5-fluoro-1,3-benzodioxole.Requires multi-step synthesis of a suitable precursor (e.g., 4-bromo-5-fluoro-1,3-benzodioxole).
Number of Steps Typically 2 steps.More than 2 steps, depending on the precursor synthesis.
Reagents & Conditions Uses strong acids and potentially hazardous nitrating agents. Reduction step can use flammable hydrogen gas or corrosive acids.Utilizes expensive palladium catalysts and ligands. Requires inert atmosphere techniques.
Regioselectivity Generally good, directed by the strong activating methylenedioxy group.Highly specific C-N bond formation at the position of the halide/triflate.
Yield & Purity Yields can be variable depending on the optimization of both steps. Purification of the nitro-intermediate is often necessary.Can provide high yields with high purity, but is sensitive to catalyst and ligand choice.
Scalability Both steps are generally scalable, though handling of nitrating agents on a large scale requires specialized equipment and safety protocols.Scalability can be limited by the cost of the palladium catalyst and ligands, although catalyst loading can often be optimized.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents.Higher cost due to the use of precious metal catalysts and specialized ligands.
Safety Considerations Use of strong acids and nitrating agents poses significant safety risks. Catalytic hydrogenation involves handling of flammable hydrogen gas under pressure.Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Solvents like dioxane are hazardous.

Conclusion

The choice of the optimal synthesis route for 5-Fluoro-1,3-benzodioxol-4-amine depends on the specific requirements of the research or development project, including the desired scale, available resources, and purity requirements.

Route 1 (Nitration-Reduction) is a more traditional and cost-effective approach, particularly for laboratory-scale synthesis where the starting material is readily available. However, it involves the use of hazardous reagents and the regioselectivity, while generally predictable, may require careful optimization.

Route 2 (Nucleophilic Substitution) , particularly via a modern cross-coupling reaction like the Buchwald-Hartwig amination, offers a more controlled and often higher-yielding pathway to the target molecule with excellent regioselectivity. The main drawbacks are the higher cost of reagents and the need for more specialized techniques.

For initial exploratory work and smaller scale preparations, Route 1 presents a practical and economical choice. For larger scale production where high purity and yield are critical, and where the cost of the catalyst can be justified, the development of a process based on Route 2 may be more advantageous. As with any synthetic endeavor, thorough process development and optimization are crucial to ensure a safe, efficient, and reproducible synthesis.

References

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1,3-benzodioxol-4-amine
Reactant of Route 2
5-Fluoro-1,3-benzodioxol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.